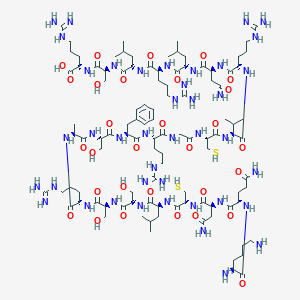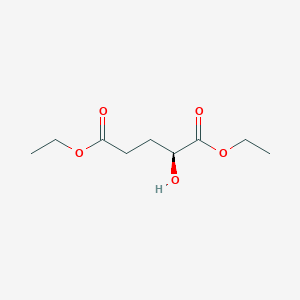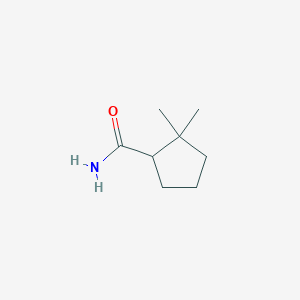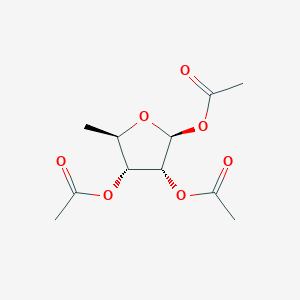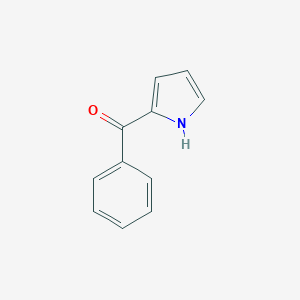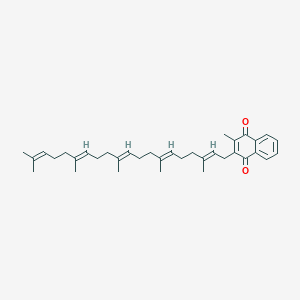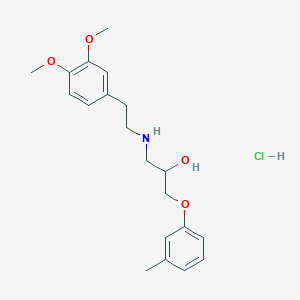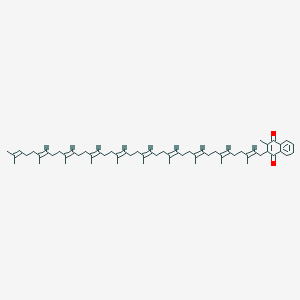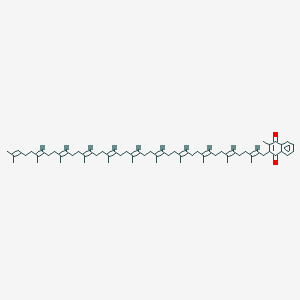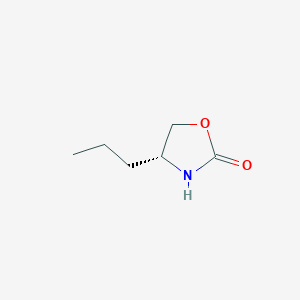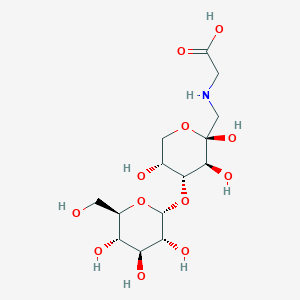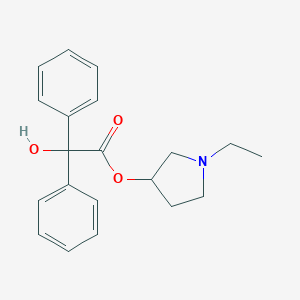
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is a chemical compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . It is used primarily in biochemical and proteomics research . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a 1-ethyl-3-pyrrolidinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate typically involves the esterification of benzilic acid with 1-ethyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzilic acid and 1-ethyl-3-pyrrolidinol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like triethylamine (TEA).
Major Products
Hydrolysis: Benzilic acid and 1-ethyl-3-pyrrolidinol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing benzilic acid and 1-ethyl-3-pyrrolidinol, which can then interact with cellular components . The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with proteins and enzymes .
相似化合物的比较
Similar Compounds
Benzilic Acid: The parent compound, which lacks the 1-ethyl-3-pyrrolidinyl ester group.
1-Ethyl-3-pyrrolidinol: The alcohol component used in the esterification process.
Other Benzilic Acid Esters: Compounds with different ester groups, such as methyl or ethyl esters.
Uniqueness
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 1-ethyl-3-pyrrolidinyl group enhances its solubility and reactivity compared to other benzilic acid esters .
属性
IUPAC Name |
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINSZIYEKJQFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276819 |
Source


|
| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94576-88-2 |
Source


|
| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

